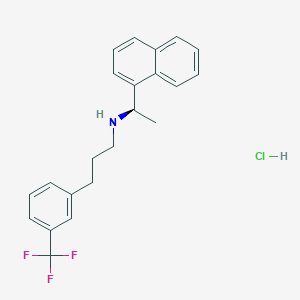

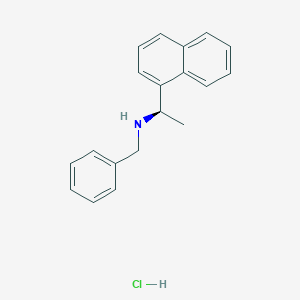

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

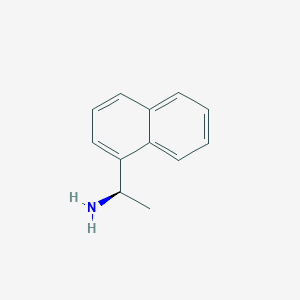

The synthesis of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” involves several steps . The process starts with 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol (II), forming (S)-1-(naphthalene-1-yl) ethyl sulfonate derivative (III) and azide (IV), performing hydrogenation reduction, and obtaining high-ee-value ®-1-(naphthalene-1-yl) ethylamine (I) .Molecular Structure Analysis

The molecular structure of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is represented by the formula C12H13N . It has a molecular weight of 365.83 .Chemical Reactions Analysis

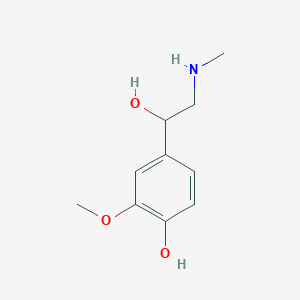

“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .Physical And Chemical Properties Analysis

“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is a solid at room temperature .Scientific Research Applications

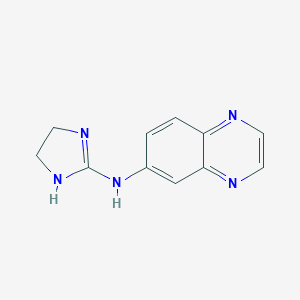

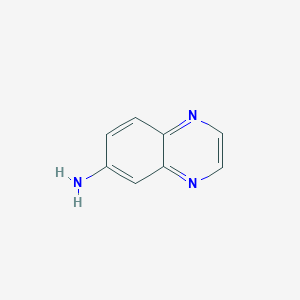

Quinoxaline Derivatives and Applications

Quinoxaline derivatives, related to naphthalene through their heterocyclic aromatic structures, have shown a wide variety of biomedical applications. These applications include antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures enables the derivation of compounds with significant medical and industrial value (Pereira et al., 2015).

Heterocyclic Naphthalimides in Medicine

Naphthalimide compounds, noted for their nitrogen-containing aromatic heterocycles, have been investigated for their extensive medicinal potential. These compounds have been explored as anticancer agents, some of which have entered clinical trials, and as potential drugs for treating various diseases. Their applications also extend to serving as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medical and biological research (Gong et al., 2016).

Light Cycle Oil Upgrading

In the context of chemical engineering, naphthalene derivatives have been studied for their role in the upgrading of light cycle oil (LCO) to benzene, toluene, and xylenes by hydrocracking. This research underlines the economic and technological potential of utilizing naphthalene derivatives in the petrochemical industry to obtain valuable chemicals (Laredo et al., 2017).

Corrosion Inhibitors

Phthalocyanine and naphthalocyanine derivatives, closely related to naphthalene compounds, act as excellent anticorrosive materials due to their strong chelating complexes with metallic atoms. Their applications span various metal/electrolyte systems, showcasing their importance in protecting industrial and structural materials from corrosion (Verma et al., 2021).

Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate has demonstrated that replacing naphthalene with other compounds can maintain or improve the scintillation efficiency, thermal stability, and radiation-damage resistance of these materials. This finding has implications for the development of more effective and durable scintillators in radiation detection (Salimgareeva & Kolesov, 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | |

CAS RN |

163831-65-0 |

Source

|

| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

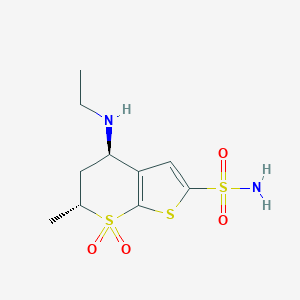

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)